

Application Note: CAY10640 In Vivo Dosage & Protocols for Mouse Models

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: CAY10640

Cat. No.: B588547

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Executive Summary & Compound Profile

CAY10640 is a highly potent, orally active inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diols (DHETs).[1] By inhibiting sEH, **CAY10640** stabilizes EETs, exerting significant anti-inflammatory, antihypertensive, and neuroprotective effects.

Unlike first-generation sEH inhibitors (e.g., AUDA), **CAY10640** features a conformationally restricted piperidine backbone, offering superior metabolic stability and potency. It is reported to be 1,000-fold more potent than morphine in reducing hyperalgesia in inflammatory pain models, making precise dosage critical to avoid saturation or off-target effects.

Physicochemical Profile

Property	Value	Implication for In Vivo Work
Chemical Name	N-[1-(cyclopropylcarbonyl)-4-piperidiny]-N'-[4-(trifluoromethoxy)phenyl]-urea	Lipophilic urea structure requires specific vehicles.
Molecular Weight	371.4 g/mol	Small molecule, crosses biological barriers.
IC50 (Human/Mouse)	~0.4 nM	Extremely potent; effective at low doses.
Solubility (Water)	Negligible (< 1 µg/mL)	Requires organic co-solvents or lipid carriers.
Solubility (DMSO)	~5 mg/mL	Suitable for stock solutions only.

Formulation Strategy (Critical)

CAY10640 is a lipophilic urea derivative. Poor solubility is the primary cause of experimental failure. Do not use simple aqueous dilutions (e.g., DMSO -> PBS), as the compound will precipitate immediately.

Vehicle Option A: Standard Systemic Delivery (IP/PO)

Best for pharmacokinetic (PK) studies and acute efficacy models.

- Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline
- Preparation Protocol:
 - Dissolve **CAY10640** in 100% DMSO to create a 20x stock solution (e.g., 20 mg/mL).
 - Add PEG400 and vortex vigorously until clear.
 - Add Tween 80 and vortex.
 - Slowly add warm Saline (0.9% NaCl) while vortexing.

- Result: A clear to slightly opalescent micro-emulsion. Use within 4 hours.

Vehicle Option B: Lipid-Based Delivery (Oral Gavage Only)

Best for chronic dosing and maximizing oral bioavailability.

- Composition: 90% Corn Oil / 10% DMSO (or 100% Sesame Oil if solubility permits)
- Preparation Protocol:
 - Dissolve **CAY10640** in DMSO.
 - Dilute into Corn Oil.
 - Sonicate in a water bath at 37°C for 15 minutes to ensure dispersion.

Dosage & Administration Guidelines

Due to its nanomolar potency, **CAY10640** is effective at doses significantly lower than older sEH inhibitors.

Recommended Dosage Table

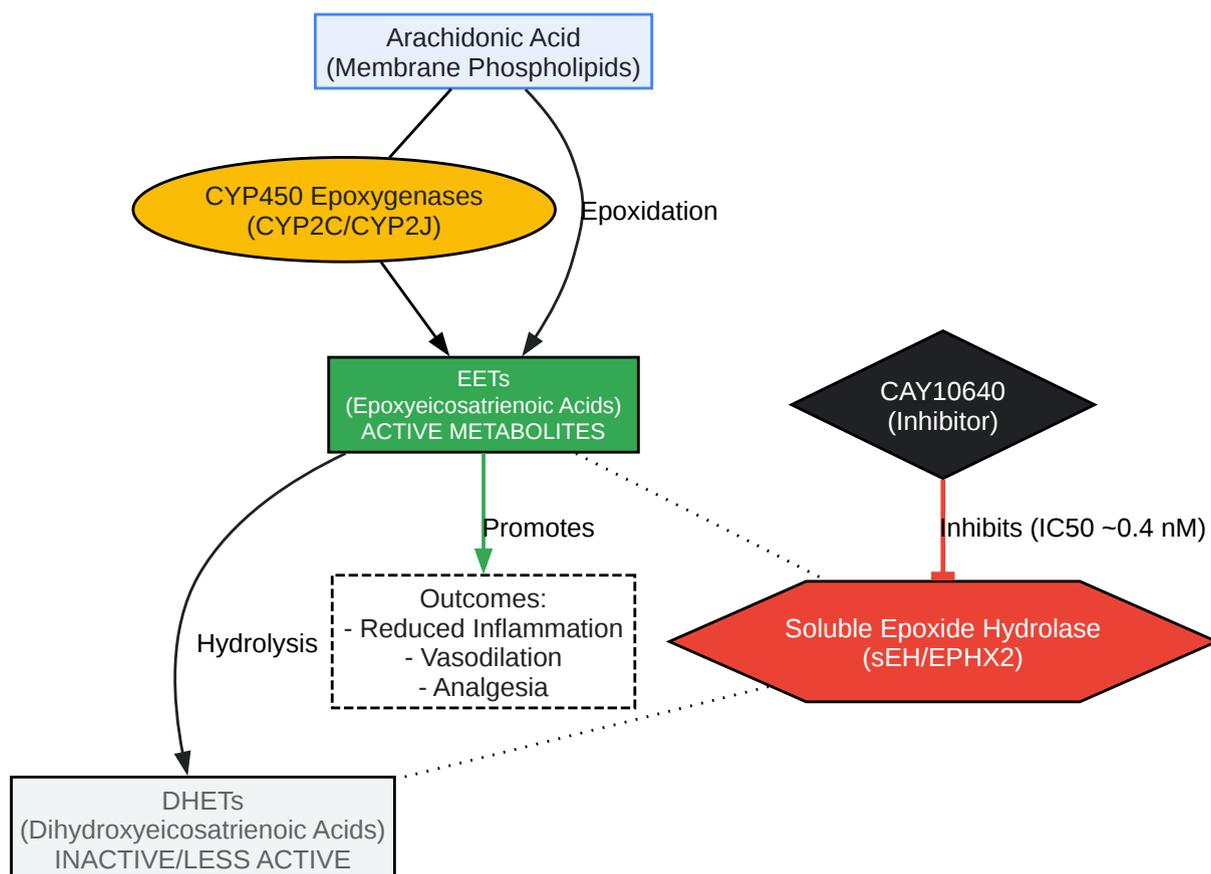
Experimental Goal	Route	Dose Range	Frequency	Notes
Inflammatory Pain	PO / SC	0.1 – 1.0 mg/kg	Single Dose	High potency; 1 mg/kg often maximal.
Hypertension/CVD	PO	1.0 – 5.0 mg/kg	Daily (QD)	Monitor blood pressure to avoid hypotension.
Neuroprotection	IP / PO	1.0 – 3.0 mg/kg	Daily (QD)	Crosses BBB; assess efficacy via behavior.
PK Profiling	IV	0.5 – 1.0 mg/kg	Single Bolus	Use Vehicle A; filter sterilize (0.22 µm).

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Critical Warning: Do not exceed 10 mg/kg in initial pilot studies. Higher doses may lead to precipitation in the gut or peritoneum, reducing bioavailability and causing variability.

Mechanism of Action & Pathway Map

CAY10640 functions by blocking the hydrolysis of EETs. The diagram below illustrates the signaling cascade and the intervention point.



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Caption: **CAY10640** blocks sEH-mediated hydrolysis, preserving anti-inflammatory EETs.

Experimental Workflow: In Vivo Efficacy Study

Objective: Validate **CAY10640** efficacy in a mouse model of inflammation (e.g., LPS-induced or Carrageenan).

Step 1: Preparation

- Calculate Requirements: For 10 mice (25g each) at 1 mg/kg:
 - Total Mass Needed:
(+ 20% overage).
- Formulate: Prepare Vehicle Option A (PEG/Tween) fresh.
- Acclimatize: Handle mice for 3 days prior to reduce stress-induced BP changes.

Step 2: Administration[2]

- Baseline: Measure baseline pain threshold (Von Frey) or blood pressure.
- Dosing: Administer **CAY10640** via Oral Gavage (PO). Volume: 10 mL/kg (e.g., 250 μ L for a 25g mouse).
 - Control Group: Vehicle only.
 - Positive Control: Morphine (3 mg/kg) or Ibuprofen (30 mg/kg).
- Challenge: Administer inflammatory agent (e.g., Carrageenan intraplantar injection) 30–60 mins post-dose.

Step 3: Readout & Validation

- Behavioral: Measure thermal/mechanical hyperalgesia at 1, 3, 6, and 24 hours.
- Biomarker (Crucial): Collect plasma at peak efficacy (approx. 2-4 hours).
 - Assay: LC-MS/MS quantification of 14,15-EET and 14,15-DHET.
 - Success Metric: A significant increase in the EET/DHET ratio compared to vehicle.

Safety & Toxicology

- Hypotension: sEH inhibitors are potent vasodilators. Monitor mice for lethargy or signs of hypoperfusion at doses >10 mg/kg.

- Bleeding Time: Elevated EETs can inhibit platelet aggregation. Be cautious with surgeries immediately following high doses.
- Metabolism: **CAY10640** is metabolically stable compared to urea-based predecessors, but species differences in CYP metabolism can affect half-life.

References

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